molecular formula C11H20O4S B1400818 5-Cyclohexanesulfonylpentanoic acid CAS No. 1184117-95-0

5-Cyclohexanesulfonylpentanoic acid

Cat. No. B1400818
M. Wt: 248.34 g/mol
InChI Key: KNNSVFNUIQZQOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Cyclohexanesulfonylpentanoic acid is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, the conversion of γ-valerolactone (GVL), a stable platform chemical from cellulosic biorefineries, into pentanoic acid has been studied in the presence of aqueous formic acid (FA), as a sustainable and available reducing agent . Additionally, four novel metal–organic frameworks were successfully synthesized under solvothermal conditions .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 5-Cyclohexanesulfonylpentanoic acid and its derivatives serve as precursors in chemical synthesis, such as in the preparation of 2-methyl-1,3-cyclohexanedione, highlighting their utility in creating complex organic compounds (Chattopadhyay, Banerjee, & Sarma, 1979).
  • This compound plays a role in catalytic systems for oxidations, as demonstrated in studies on the oxidation of cyclohexanol to adipic acid, emphasizing its use in industrial chemical processes (d’Alessandro et al., 2001).

Material Science and Structural Studies

  • In material science, 5-Cyclohexanesulfonylpentanoic acid derivatives contribute to understanding the relationship between metal atom size and acidity in catalysts, as observed in studies involving cyclohexanol conversion over MeAPO-5 (Nur & Hamdan, 2001).
  • The compound assists in investigations into the hydration of cyclohexene to cyclohexanol, aiding in the development of high-performance catalysts (Yao et al., 2020).

Analytical and Biochemical Research

  • It is used in analytical chemistry for enantioselective fluorescent recognition of chiral acids, demonstrating its utility in complex molecular identification (Li et al., 2007).
  • Additionally, research on direct oxidation of cyclohexenes to adipic acid with hydrogen peroxide illustrates the compound's role in green chemistry and environmentally friendly chemical processes (Sato, Aoki, & Noyori, 1998).

properties

IUPAC Name

5-cyclohexylsulfonylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4S/c12-11(13)8-4-5-9-16(14,15)10-6-2-1-3-7-10/h10H,1-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNSVFNUIQZQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexanesulfonylpentanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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